molecular formula C25H22N2O5 B11135968 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11135968
M. Wt: 430.5 g/mol
InChI Key: JEQZLHIZJSKSBZ-UHFFFAOYSA-N
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Description

2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid to form 8-methoxy-2-oxo-2H-chromene.

    Substitution Reaction: The chromene derivative is then subjected to a nucleophilic aromatic substitution reaction with 4-bromophenol to introduce the phenoxy group.

    Amidation: The final step involves the reaction of the phenoxy-chromene intermediate with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

    Substitution: The phenoxy and pyridyl groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated chromene derivatives, while reduction could produce chromanols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its chromene core is a versatile scaffold for developing new materials with unique properties.

Biology

Biologically, the compound exhibits potential as an anti-inflammatory and antioxidant agent. Studies have shown that chromene derivatives can inhibit key enzymes involved in inflammatory pathways, making them candidates for drug development.

Medicine

In medicine, the compound’s anticancer properties are of particular interest. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising lead compound for anticancer drug development.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity allows for the creation of a wide range of derivatives with tailored properties.

Mechanism of Action

The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors involved in oxidative stress and inflammation. The compound may inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2H-chromen-2-one: A simpler chromene derivative with known anticoagulant properties.

    4-phenyl-2H-chromen-2-one: Another chromene derivative with potential anticancer activity.

    8-methoxy-2H-chromen-2-one: A compound with similar structural features but different biological activities.

Uniqueness

What sets 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[2-(2-pyridyl)ethyl]acetamide apart is its combination of the chromene core with phenoxy and pyridyl groups. This unique structure enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C25H22N2O5/c1-30-22-7-4-5-18-15-21(25(29)32-24(18)22)17-8-10-20(11-9-17)31-16-23(28)27-14-12-19-6-2-3-13-26-19/h2-11,13,15H,12,14,16H2,1H3,(H,27,28)

InChI Key

JEQZLHIZJSKSBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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